6-Chloro-5-fluoro-1,3-benzoxazole
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Overview
Description
6-Chloro-5-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate halogenated reagents. One common method includes the reaction of 2-aminophenol with 2-chloro-5-fluorobenzoyl chloride under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or ionic liquid catalysts may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chloro-5-fluoro-1,3-benzoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,3-benzoxazole: Lacks the chlorine atom but shares similar structural features and potential biological activities.
5-Chloro-1,3-benzoxazole: Lacks the fluorine atom but has similar chemical properties and applications.
6-Chloro-1,3-benzoxazole: Lacks the fluorine atom but retains the chlorine atom, making it structurally similar.
Uniqueness
6-Chloro-5-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms on the benzoxazole ring. This dual substitution can enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogen atoms can also influence the compound’s physicochemical properties, such as solubility and stability .
Properties
Molecular Formula |
C7H3ClFNO |
---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
6-chloro-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H |
InChI Key |
JHCJQMITGIYORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)OC=N2 |
Origin of Product |
United States |
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